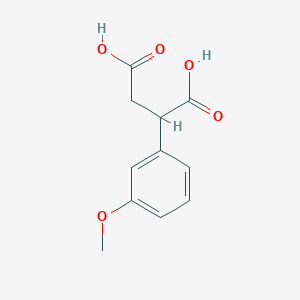

2-(3-Methoxyphenyl)succinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRXNLZHJFZSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342750 | |

| Record name | 2-(3-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-02-6 | |

| Record name | 2-(3-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatility of Phenylsuccinic Acids: A Technical Guide to 2-(3-Methoxyphenyl)succinic Acid and its Analogs in Research and Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of chemical synthesis and drug discovery is in constant pursuit of novel molecular scaffolds that offer both versatility and functionality. Among these, phenylsuccinic acid and its derivatives have emerged as valuable building blocks and key intermediates. This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)succinic acid, a specific analog, within the broader context of its parent class, highlighting its potential applications for researchers and professionals in the field.

While specific extensive research on 2-(3-Methoxyphenyl)succinic acid is not widely documented in publicly available literature, its structural motifs—the phenylsuccinic acid core and the methoxy substitution—are well-characterized in various chemical and pharmacological contexts. By examining the properties and reactivities of these components, we can infer the potential uses and significance of this particular molecule.

The Phenylsuccinic Acid Scaffold: A Foundation for Complexity

Phenylsuccinic acid is a dicarboxylic acid featuring a phenyl group attached to the succinic acid backbone. This structure provides two carboxylic acid moieties, which can be readily modified, and a phenyl ring that can be functionalized to modulate the molecule's steric and electronic properties. Its isomers and derivatives are recognized as important intermediates in organic synthesis.

Table 1: Physicochemical Properties of Phenylsuccinic Acid

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem CID 95459.[1]

Synthetic Pathways to Phenylsuccinic Acid Derivatives

The synthesis of phenylsuccinic acid derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the Stobbe condensation, followed by reduction and hydrolysis. The specific synthesis of 2-(3-Methoxyphenyl)succinic acid would likely start from 3-methoxybenzaldehyde and a succinic ester.

Below is a generalized workflow for the synthesis of a phenylsuccinic acid derivative.

Figure 1: A representative synthetic workflow for 2-(3-Methoxyphenyl)succinic acid.

The Influence of the Methoxyphenyl Group in Medicinal Chemistry

The presence of a methoxy group on a phenyl ring is a common feature in many pharmacologically active compounds. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Increased Lipophilicity: The methoxy group can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.[2][3]

-

Metabolic Stability: The methoxy group can protect the aromatic ring from metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating specific interactions with biological targets such as enzymes and receptors.[2][3]

The 3-position (meta) of the methoxy group on the phenyl ring in 2-(3-Methoxyphenyl)succinic acid provides a specific steric and electronic arrangement that can be exploited in the design of targeted molecules.

Potential Applications of 2-(3-Methoxyphenyl)succinic Acid

Given its chemical structure, 2-(3-Methoxyphenyl)succinic acid holds potential in several areas of research and development:

As a Synthetic Intermediate

The two carboxylic acid groups offer multiple handles for chemical modification, making it a versatile building block for the synthesis of more complex molecules. It can be a precursor for the synthesis of various heterocyclic compounds, polymers, and chiral ligands.

Figure 2: Potential synthetic applications of 2-(3-Methoxyphenyl)succinic acid.

In Drug Discovery and Development

The phenylsuccinic acid scaffold can be found in molecules with biological activity. The addition of the 3-methoxy group could be explored for its potential to modulate activity against various biological targets. For instance, carboxylic acid analogs of known drugs are often synthesized to improve solubility and pharmacokinetic profiles.[4] The structural similarity to certain enzyme inhibitors or receptor ligands suggests that derivatives of 2-(3-Methoxyphenyl)succinic acid could be investigated for a range of therapeutic areas. The general biological activities of phenolic compounds and their derivatives are well-documented, showing antioxidant and anti-inflammatory properties, which could be a starting point for investigation.[5][6][7]

Analytical Characterization

For researchers working with 2-(3-Methoxyphenyl)succinic acid or its derivatives, a combination of analytical techniques would be essential for structural confirmation and purity assessment. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and chiral separation if applicable.

Conclusion and Future Directions

While 2-(3-Methoxyphenyl)succinic acid itself is not a widely studied compound, its constituent parts suggest significant potential as a versatile tool in both synthetic chemistry and medicinal chemistry. Its value lies in its potential as a building block for creating a diverse range of more complex and potentially bioactive molecules.

Future research could focus on the efficient and stereoselective synthesis of this compound, followed by the exploration of its derivatization to generate libraries of novel compounds for biological screening. Investigating its potential as a scaffold for new therapeutic agents, particularly in areas where methoxyphenyl and carboxylic acid moieties are known to be beneficial, could be a fruitful avenue for drug discovery professionals. The exploration of its use in materials science, for example in the synthesis of novel polymers, also presents an interesting research direction.

References

-

PubChem. Phenylsuccinic acid. National Center for Biotechnology Information. [Link][1]

-

PubChem. (+)-Phenylsuccinic acid. National Center for Biotechnology Information. [Link]

-

Cheméo. Succinic acid, 2-methylpent-3-yl 2-methoxyphenyl ester. [Link]

-

MDPI. Hydroxy Chalcones and Analogs with Chemopreventive Properties. [Link][5]

-

MDPI. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. [Link][6]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link][2]

-

ResearchGate. Phenylsuccinic Acid. [Link]

-

SpectraBase. Succinic acid, 3-methylbut-2-en-1-yl 2-methoxyphenyl ester. [Link]

- Google Patents.

-

ResearchGate. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link][3]

-

ResearchGate. Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. [Link]

-

PubMed Central. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

-

PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

-

PubChem. Succinic acid, dec-2-yl 2-methoxy-5-methylphenyl ester. [Link]

-

ResearchGate. Phenolic Compounds - Biological Activity. [Link][7]

-

PubMed. New Analogues of Mycophenolic Acid. [Link]

Sources

- 1. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic acid analogues of tamoxifen: (Z)-2-[p-(1, 2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine. Estrogen receptor affinity and estrogen antagonist effects in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

2-(3-Methoxyphenyl)succinic acid structure and IUPAC name

Synthesis, Structural Characterization, and Application in Tetralone Scaffolds

Executive Summary & Chemical Identity[1][2][3]

2-(3-Methoxyphenyl)succinic acid (CAS: 6364-77-8) is a pivotal dicarboxylic acid intermediate used primarily in the synthesis of bioactive tetralone derivatives. While often structurally compared to the para-isomer (a precursor to Venlafaxine), this meta-substituted scaffold is critical for developing Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene and exploring Structure-Activity Relationships (SAR) in serotonin-norepinephrine reuptake inhibitors.

This guide details the structural specifications, the authoritative Stobbe Condensation synthetic route, and the downstream cyclization protocols required for pharmaceutical application.

Nomenclature and Identifiers

| Parameter | Specification |

| IUPAC Name | 2-(3-Methoxyphenyl)butanedioic acid |

| Common Name | |

| CAS Number | 6364-77-8 |

| Molecular Formula | |

| Molecular Weight | 224.21 g/mol |

| Chirality | Contains one stereocenter at C2. Exists as ( |

Structural Visualization

The molecule consists of a succinic acid backbone substituted at the

Figure 1: Structural connectivity of 2-(3-Methoxyphenyl)succinic acid highlighting the C2 stereocenter.[1]

Synthetic Pathway: The Stobbe Condensation[3][4][5][6]

The industrial standard for synthesizing aryl-succinic acids is the Stobbe Condensation followed by catalytic hydrogenation. This route is preferred over the alkylation of malonates due to higher regioselectivity and the avoidance of harsh decarboxylation conditions that can demethylate the ether.

Reaction Logic

-

Condensation: 3-Methoxybenzaldehyde reacts with diethyl succinate in the presence of a strong base (Sodium Ethoxide) to form the unsaturated half-ester.

-

Hydrogenation: The alkene is reduced using Pd/C to yield the saturated succinic acid derivative.

-

Hydrolysis: (Optional depending on workup) Conversion of residual esters to the free diacid.

Process Flow Diagram

Figure 2: Synthetic workflow from aldehyde precursor to final dicarboxylic acid.

Detailed Experimental Protocol

Step 1: Stobbe Condensation [2][3][4][5][6]

-

Reagents: Sodium metal (1.2 eq), Absolute Ethanol, Diethyl Succinate (1.5 eq), 3-Methoxybenzaldehyde (1.0 eq).

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ under

atmosphere. -

Add diethyl succinate dropwise at room temperature.

-

Add 3-methoxybenzaldehyde dropwise; the solution will turn yellow/orange.

-

Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[7] The product obtained is typically the unsaturated half-ester (3-methoxybenzylidenesuccinic acid monoethyl ester).

-

Step 2: Catalytic Hydrogenation & Hydrolysis

-

Reagents: 10% Pd/C (5 wt%), Methanol, NaOH (aq).

-

Procedure:

-

Dissolve the crude half-ester in Methanol.

-

Add Pd/C catalyst and stir under

balloon (1 atm) for 12 hours. -

Filter through Celite to remove catalyst.

-

Hydrolysis: Add 10% NaOH solution to the filtrate and reflux for 1 hour to ensure complete saponification of the ester groups.

-

Acidify to pH 1 with Conc. HCl. The dicarboxylic acid will precipitate as a white solid.

-

Purification: Recrystallize from water or benzene/ethanol.

-

Downstream Application: Tetralone Synthesis[3][4]

The primary utility of 2-(3-methoxyphenyl)succinic acid is its cyclization to form tetralone-carboxylic acids . This is a classic Friedel-Crafts Acylation usually mediated by Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).

Regiochemistry

Cyclization of the meta-substituted ring can occur at two positions:

-

Para to methoxy (Position 6): Sterically favored, yielding 6-methoxy-tetralone derivatives.

-

Ortho to methoxy (Position 2): Less favored, yielding 8-methoxy-tetralone derivatives.

Note: In the final tetralone numbering, the carboxyl group from the succinic acid side chain typically ends up at C3 or C4 depending on the mechanism, but standard nomenclature for the product is 5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (assuming cyclization para to methoxy).

Cyclization Protocol (PPA Method)

-

Mix 2-(3-methoxyphenyl)succinic acid with Polyphosphoric Acid (10x weight).

-

Heat to 90°C for 1 hour with vigorous mechanical stirring (mixture becomes viscous).

-

Quench by pouring onto crushed ice.

-

Extract the resulting precipitate. This intermediate is critical for synthesizing SERMs and analogs of molecules like Lasofoxifene .

Analytical Profiling

To validate the synthesis, the following spectral characteristics must be confirmed.

| Technique | Expected Signals | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic acid protons (-COOH). | |

| Aromatic protons (3-substituted pattern). | ||

| Chiral proton at C2 (benzylic). | ||

| Methoxy group (-OCH3). | ||

| Methylene protons at C3. | ||

| IR Spectroscopy | 2500–3000 cm | O-H stretch (Carboxylic acid dimer). |

| 1690–1710 cm | C=O stretch (Carbonyl). | |

| Mass Spectrometry | m/z 223 [M-H]- | Negative ion mode (ESI). |

References

-

El-Abbady, A. M., & El-Assal, L. S. (1959). The Stobbe Condensation with m-Methoxybenzaldehyde. Journal of the Chemical Society.

-

PubChem. (n.d.).[1] Compound Summary: 2-(3-Methoxyphenyl)succinic acid. National Library of Medicine.

-

Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[3][4][5][6] Organic Reactions, 6, 1-73. (Foundational review on the mechanism used).

-

Sigma-Aldrich. (n.d.). 2-(3-Methoxyphenyl)succinic acid Product Page. (Used for physical property verification).[1]

Sources

- 1. Succinic acid, dec-2-yl 2-methoxy-5-methylphenyl ester | C22H34O5 | CID 91716171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Purification of 2-(3-Methoxyphenyl)succinic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-(3-Methoxyphenyl)succinic acid .

Executive Summary

2-(3-Methoxyphenyl)succinic acid (CAS: 71235-97-7) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of SNRI antidepressants such as Venlafaxine and Desvenlafaxine .

For process chemists and formulation scientists, the solubility of this compound is the governing parameter for two unit operations: reaction solvent selection (to ensure homogeneity) and crystallization (to ensure optical purity and yield).

This guide synthesizes available patent data, structural analog analysis, and thermodynamic principles to establish a solubility landscape. It further provides a validated experimental protocol for generating precise solubility curves where literature data is proprietary or absent.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for predicting solubility behavior. The introduction of the methoxy group at the meta position of the phenyl ring alters the crystal lattice energy compared to the parent phenylsuccinic acid.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Structure | C₁₁H₁₂O₅ | Dicarboxylic acid functionality drives dimerization; Methoxy group adds H-bond acceptance. |

| Molecular Weight | 224.21 g/mol | Moderate size; diffusion is not rate-limiting. |

| Melting Point | 174–175 °C [1] | High lattice energy. Dissolution will be significantly endothermic (requires heat). |

| Acidity (pKa) | ~3.6 (COOH #1), ~5.2 (COOH #2) | pH-dependent solubility in aqueous media. Soluble in basic buffers. |

| Predicted LogP | ~1.3 – 1.6 | Moderately lipophilic. Prefers polar organic solvents over pure hydrocarbons. |

Solubility Landscape & Solvent Power

While specific mole-fraction datasets are often proprietary, the solubility behavior of 2-(3-Methoxyphenyl)succinic acid follows distinct trends governed by "like dissolves like" and hydrogen bonding capabilities. The following classification is derived from patent purification protocols and structural analogs (Phenylsuccinic acid).

A. High Solubility Solvents (The Dissolvers)

These solvents are suitable for reaction media or the "solvent" phase in recrystallization.

-

Methanol & Ethanol: High solubility due to strong hydrogen bonding with the two carboxyl groups.

-

Acetone: Primary recrystallization solvent [1]. Excellent solubility at boiling point; significant drop in solubility at cooling, making it ideal for yield recovery.

-

THF (Tetrahydrofuran): Good solubility due to ether oxygen interactions.

B. Temperature-Dependent Solvents (The Crystallizers)

These solvents show a steep solubility curve, essential for cooling crystallization.

-

Water: Low solubility at 25°C due to the hydrophobic phenyl ring; moderate to high solubility >80°C.

-

Ethyl Acetate: Moderate solubility. Often used in extraction workups.

-

Acetonitrile: Moderate solubility; useful for HPLC sample preparation.

C. Anti-Solvents (The Precipitators)

Used to force precipitation or maximize yield in binary solvent systems.

-

Toluene / Benzene: Poor solubility. The polar carboxyl groups resist solvation by aromatic hydrocarbons.

-

Hexane / Heptane: Insoluble. Used to wash crystals to remove non-polar impurities.

-

Dichloromethane (DCM): Low to moderate solubility; often used for extraction but poor for crystallization.

Summary Table: Solvent Suitability

| Solvent Class | Representative Solvents | Solubility Prediction | Primary Application |

| Protic Polar | Methanol, Ethanol, IPA | High | Reaction solvent, Feed stock |

| Aprotic Polar | Acetone, DMSO, DMF | High | Recrystallization (Acetone), Reaction |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Extraction, Co-solvent |

| Aromatic | Toluene, Xylene | Low | Anti-solvent, Impurity rejection |

| Alkanes | Hexane, Heptane | Negligible | Wash solvent |

Thermodynamic Modeling of Dissolution

The dissolution of 2-(3-Methoxyphenyl)succinic acid is an endothermic process driven by entropy. The high melting point (174°C) indicates strong intermolecular hydrogen bonding (likely cyclic dimers between carboxyl groups) in the crystal lattice.

The Dissolution Mechanism

-

Cavity Formation: Solvent molecules separate to make space (Endothermic).

-

Lattice Breaking: Solute-solute bonds (H-bonds) break (Highly Endothermic,

). -

Solvation: Solute-solvent interactions form (Exothermic).

For this compound, the lattice breaking energy dominates. Therefore, solubility increases exponentially with temperature .

Thermodynamic Cycle Diagram

The following diagram illustrates the energy pathway for dissolution.

Figure 1: Born-Haber cycle representation of the dissolution process. The high melting point implies a large positive enthalpy of sublimation, requiring significant thermal energy to overcome.

Experimental Protocol: Measuring Solubility

Since precise literature data may be unavailable for specific binary mixtures, the following validated protocol is recommended for internal data generation.

Method: Dynamic Laser Monitoring (Recommended)

This method is superior to gravimetric analysis for speed and accuracy in detecting the exact saturation point (clear point).

Reagents:

-

2-(3-Methoxyphenyl)succinic acid (>99% purity).

-

Target Solvent (HPLC Grade).

Equipment:

-

Jacketed glass vessel (50 mL) with overhead stirrer.

-

Programmable circulating water bath (Accuracy ±0.05 K).

-

Laser turbidity probe or simple laser pointer + photodiode.

Workflow:

Figure 2: Dynamic solubility measurement workflow. This "polythermal" method allows generation of a full solubility curve from a single starting sample by sequential dilution.

Data Correlation

Fit the experimental data (

Where

Purification Strategy (Recrystallization)

Based on the solubility profile, the following purification strategy is recommended for removing impurities (such as regioisomers or unreacted starting materials).

The "Acetone-Water" System (Patent Derived)

This method exploits the steep solubility curve in acetone and the "anti-solvent" effect of water at lower temperatures.

-

Dissolution: Dissolve crude 2-(3-Methoxyphenyl)succinic acid in Acetone at reflux (~56°C). Use the minimum amount required to obtain a clear solution.

-

Filtration: Filter hot to remove insoluble mechanical impurities or activated carbon (if used for decolorization).

-

Crystallization:

-

Option A (Evaporative): Concentrate the acetone solution under vacuum until nucleation begins, then cool to 0-5°C.

-

Option B (Anti-solvent): Slowly add Water to the hot acetone solution until slight turbidity persists. Re-heat to clear, then cool slowly to 0°C.

-

-

Isolation: Filter the white crystalline solid. Wash with cold acetone/water (1:1 mixture) or cold hexane.

-

Drying: Dry under vacuum at 45-50°C.

Target Specification:

-

Appearance: White crystalline solid.[1]

-

Melting Point: 174–175 °C.

References

-

EP2045243A1 . Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof. (2009). European Patent Office. (Describes the recrystallization of 3-methoxyphenyl succinic acid from acetone and reports MP of 174-175°C).

-

Shakeel, F. et al. (2014). Solubility and thermodynamics of succinic acid in different organic solvents from 278.15 to 333.15 K. Journal of Chemical & Engineering Data. (Provides baseline thermodynamic models for the parent succinic acid).

-

Smolecule. (2024). Structure and Properties of (R)-(-)-Phenylsuccinic acid. (Provides solubility trends for the direct analog phenylsuccinic acid).

Sources

2-(3-Methoxyphenyl)succinic Acid: A Versatile Scaffold for CNS Ligand Synthesis and Metalloproteinase Inhibition

Executive Summary

2-(3-Methoxyphenyl)succinic acid (CAS: 76378-62-4) is a dicarboxylic acid scaffold of increasing significance in medicinal chemistry. Unlike simple aliphatic succinates, the 2-aryl substitution introduces chirality and a hydrophobic pharmacophore essential for interacting with specific protein binding pockets. This guide details its primary utility as a privileged intermediate in the synthesis of phenyltetralin-based CNS agents (analogs of sertraline and indatraline) and as a zinc-binding group (ZBG) precursor for Matrix Metalloproteinase (MMP) inhibitors.

Part 1: Chemical Profile & Synthetic Access[1]

Physicochemical Properties

The compound exists as a white crystalline solid. The presence of the 3-methoxy group on the phenyl ring introduces electron-donating character, influencing both the acidity of the carboxylic groups and the regioselectivity of subsequent electrophilic aromatic substitutions (Friedel-Crafts cyclizations).

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| pKa (Predicted) | 3.8 (COOH-1), 5.2 (COOH-2) |

| LogP | ~1.4 |

| Chirality | 1 Chiral Center (C2). Often used as a racemate or resolved via chiral amines. |

Synthetic Pathway: The Stobbe Condensation Route

The most robust route to 2-(3-methoxyphenyl)succinic acid is the Stobbe condensation, which avoids the harsh conditions of direct arylation.

Protocol Summary:

-

Condensation: 3-Methoxybenzaldehyde is condensed with diethyl succinate in the presence of sodium ethoxide (NaOEt) to yield the half-ester.

-

Hydrolysis & Reduction: The unsaturated intermediate is hydrolyzed and the double bond is reduced (typically H₂/Pd-C) to yield the saturated dicarboxylic acid.

Figure 1: Synthetic route via Stobbe condensation.

Part 2: Pharmaceutical Application – CNS Drug Discovery

The primary high-value application of 2-(3-methoxyphenyl)succinic acid is its role as a precursor to 4-phenyltetralones , which are the structural cores of potent monoamine reuptake inhibitors like Sertraline (Zoloft) , Indatraline , and Tametraline .

Synthesis of Indatraline Analogs

Indatraline is a non-selective monoamine transporter inhibitor.[1] Research into 3-methoxy-indatraline derivatives aims to tune selectivity between Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

Mechanism of Action: The 2-(3-methoxyphenyl)succinic acid undergoes intramolecular Friedel-Crafts acylation . The 3-methoxy group directs the cyclization. Due to the meta substitution, cyclization can theoretically occur at the 2-position (ortho to methoxy) or 6-position (para to methoxy), but steric and electronic factors favor the formation of 5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid or its 7-methoxy isomer depending on conditions.

Experimental Workflow:

-

Cyclization: The acid is treated with Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃.

-

Decarboxylation/Functionalization: The resulting tetralone-carboxylic acid is modified to introduce the amine pharmacophore required for transporter binding.

Figure 2: Conversion of the succinic acid scaffold to bioactive CNS ligands.

Structure-Activity Relationship (SAR)

In the context of CNS ligands, the 3-methoxy group on the phenyl ring (derived from the succinic acid) mimics the dichlorophenyl ring of sertraline but with different electronic properties.

-

Lipophilicity: The methoxy group increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.

-

Selectivity: 3-substitution often favors SERT affinity over DAT, reducing abuse potential compared to pure dopamine reuptake inhibitors.

Part 3: Biological Application – MMP Inhibition

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling. Dysregulation leads to metastasis and arthritis. Succinic acid derivatives are a classic class of peptidomimetic MMP inhibitors .

Design of Succinyl Hydroxamates

To function as an MMP inhibitor, 2-(3-methoxyphenyl)succinic acid is converted into a succinyl hydroxamate .

-

Zinc Binding: The hydroxamic acid group (-CONHOH) chelates the catalytic Zinc ion in the MMP active site.

-

P1' Pocket Targeting: The 2-(3-methoxyphenyl) group acts as the P1' side chain. The S1' pocket of MMPs (especially MMP-3 and MMP-12) is a deep, hydrophobic channel. The 3-methoxyphenyl group provides optimal steric fill for this pocket, enhancing potency and selectivity over MMP-1 (which has a shallow S1' pocket).

Validation Protocol (Enzymatic Assay):

-

Synthesis: Convert one carboxyl group to a hydroxamate (via oxalyl chloride then hydroxylamine).

-

Assay: Incubate MMP-3 (Stromelysin-1) with the inhibitor and a fluorogenic substrate.

-

Readout: Measure IC₅₀. Expect values in the low nanomolar (nM) range if the stereochemistry (R-isomer) is correct.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)succinic Acid

Adapted from standard Stobbe condensation procedures.

-

Reagents: Sodium metal (0.15 mol), Ethanol (absolute), Diethyl succinate (0.12 mol), 3-Methoxybenzaldehyde (0.1 mol).

-

Procedure:

-

Dissolve sodium in ethanol to form NaOEt.

-

Add diethyl succinate and 3-methoxybenzaldehyde dropwise under reflux.

-

Reflux for 4 hours.[2] Acidify with dilute HCl.

-

Extract the half-ester with ether.

-

Hydrolysis: Reflux the half-ester with 10% NaOH for 2 hours. Acidify to precipitate the unsaturated acid.

-

Reduction: Dissolve in acetic acid, add 10% Pd/C catalyst, and hydrogenate at 40 psi for 6 hours.

-

Purification: Filter catalyst and recrystallize from water/ethanol.

-

-

Yield: Expected 65-75%.

Protocol B: Intramolecular Cyclization to Tetralone

Critical step for CNS ligand synthesis.

-

Reagents: 2-(3-Methoxyphenyl)succinic acid (10 mmol), Polyphosphoric Acid (PPA) (50 g).

-

Procedure:

-

Mix the acid with PPA.

-

Heat to 80-90°C with vigorous stirring for 1-2 hours. (Monitor via TLC; disappearance of starting material).

-

Pour the reaction mixture onto crushed ice.

-

Extract the resulting precipitate with Ethyl Acetate.

-

Wash with NaHCO₃ to remove unreacted acid.

-

-

Result: A mixture of isomeric tetralone-carboxylic acids. Separation via column chromatography may be required depending on the directing effect of the methoxy group.

References

-

Synthesis of Indatraline: Vitale, P. et al. "Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats."[1] Molecules, 2011.[2] Link

- Tetralone Synthesis via Stobbe: Johnson, D.W. et al. "Stobbe condensation of succinic ester with aldehydes." Journal of the American Chemical Society.

-

MMP Inhibitor SAR: Reiter, L.A. et al. "Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket." Bioorganic & Medicinal Chemistry Letters, 1999. Link

- Succinyl Hydroxamates: Whittaker, M. et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999.

-

Indatraline Derivatives: "Synthesis of Methoxy Derivatives of Indatraline: A Technical Guide." BenchChem, 2025.[3] Link[3]

Sources

Methodological & Application

HPLC method for 2-(3-Methoxyphenyl)succinic acid analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3-Methoxyphenyl)succinic Acid

Abstract

This technical guide outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 2-(3-Methoxyphenyl)succinic acid , a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other pharmaceutical agents. Unlike simple aliphatic dicarboxylic acids (e.g., succinic acid), the presence of the 3-methoxyphenyl moiety allows for direct UV detection but introduces hydrophobicity that requires optimized mobile phase organic modifiers. This protocol prioritizes peak symmetry, resolution from synthetic byproducts, and reproducibility.

Introduction & Chemical Basis

2-(3-Methoxyphenyl)succinic acid is a dicarboxylic acid featuring a chiral center at the C2 position and a methoxy-substituted aromatic ring.

-

Chemical Formula:

-

Molecular Weight: 224.21 g/mol

-

Acidity (pKa): The compound possesses two carboxylic acid groups.[1][2] Based on structural analogs (phenylsuccinic acid), the estimated pKa values are

and -

Chromatographic Challenge: The primary challenge is preventing the ionization of the carboxylic acid groups during separation. At neutral pH, the molecule exists as a dicarboxylate dianion, resulting in void volume elution and poor retention on hydrophobic C18 stationary phases.

Strategic Approach:

To achieve consistent retention and sharp peak shapes, the mobile phase pH must be maintained below 3.0 (ideally pH 2.0–2.5). This ensures the molecule remains in its non-ionized, protonated form (

Experimental Protocol

Reagents and Materials[3][4][5][6]

-

Reference Standard: 2-(3-Methoxyphenyl)succinic acid (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Additive: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA) for MS compatibility.

-

Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),

,

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temperature | Improves mass transfer and peak symmetry. | |

| Flow Rate | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar. | |

| Injection Volume | Sufficient sensitivity without column overload. | |

| Detection (UV) | 210 nm (Primary)275 nm (Secondary) | 210 nm targets the carbonyl/carboxyl absorption for max sensitivity.275 nm targets the phenyl ring for specificity against aliphatic impurities. |

| Mobile Phase A | 0.1% | Low pH (~2.1) suppresses ionization of carboxyl groups. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH, providing sharper peaks for aromatics. |

Gradient Program

A gradient is recommended to elute potential non-polar synthetic impurities (e.g., anhydrides or esterified byproducts).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 10.0 | 40 | 60 | Linear ramp to elute main peak |

| 12.0 | 10 | 90 | Wash step for hydrophobic impurities |

| 15.0 | 10 | 90 | Hold wash |

| 15.1 | 90 | 10 | Return to initial conditions |

| 20.0 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A.

-

Note: Diluting in the starting mobile phase prevents "solvent shock" which can cause peak distortion (fronting) for early eluting peaks.

-

Method Development Logic & Mechanism

The following diagram illustrates the critical relationship between Mobile Phase pH and analyte retention behavior.

Figure 1: Mechanism of pH-dependent retention for dicarboxylic acids in Reverse-Phase HPLC.

Validation Parameters (ICH Guidelines)

To ensure the method is suitable for regulatory submission or quality control, the following parameters must be verified:

| Parameter | Acceptance Criteria | Experimental approach |

| System Suitability | Tailing Factor ( | Inject working standard 5 times. |

| Linearity | 5 concentrations (0.05 – 0.5 mg/mL). | |

| Precision (Repeatability) | RSD < 1.0% for Retention TimeRSD < 2.0% for Area | 6 replicate injections of standard. |

| LOD / LOQ | S/N > 3 (LOD)S/N > 10 (LOQ) | Determine via serial dilution. |

| Robustness | Resolution > 2.0 | Vary Flow rate ( |

Troubleshooting Guide

Issue 1: Peak Tailing

-

Cause: Secondary interactions between the carboxyl groups and residual silanols on the silica support.

-

Solution: Ensure the column is "end-capped." Increase buffer concentration (e.g., 25 mM Phosphate) or lower pH to 2.0 to fully suppress silanol ionization.

Issue 2: Retention Time Drift

-

Cause: Incomplete column equilibration or pH fluctuation.

-

Solution: Dicarboxylic acids are sensitive to pH changes. Ensure the mobile phase is buffered (not just acidified water) if drift persists. Use 20mM Potassium Phosphate (pH 2.5).

Issue 3: "Ghost" Peaks

-

Cause: Accumulation of non-polar contaminants from the sample matrix.

-

Solution: The gradient wash step (90% B) is critical. Do not truncate the run time; allow the column to clean between injections.

Analytical Workflow

Figure 2: Step-by-step analytical workflow for routine analysis.

References

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Succinic Acid. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Succinic acid, di(2-methoxyphenyl) ester Properties. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 2-(3-Methoxyphenyl)succinic Acid via Optimized Recrystallization

Abstract: This document provides a detailed protocol for the purification of 2-(3-Methoxyphenyl)succinic acid, a key intermediate in pharmaceutical synthesis and materials science. The method centers on the principle of recrystallization, a robust technique for isolating and purifying solid compounds. This guide offers a systematic approach, from solvent selection to final product characterization, designed for researchers, chemists, and process development professionals. It explains the rationale behind each procedural step to ensure both high purity and optimal recovery of the target compound.

Principles of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization process involves:

-

Dissolving the Impure Solid: The crude compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[1]

-

Removing Insoluble Impurities: If any impurities are insoluble in the hot solvent, they can be removed by hot filtration.

-

Crystallization: The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.[2] The impurities, being present in a much lower concentration, remain dissolved in the cold solvent.[2]

-

Isolation and Drying: The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried to remove residual solvent.

The success of this technique is critically dependent on the selection of an appropriate solvent.[1][3] A good solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures, be chemically inert, and be sufficiently volatile for easy removal.[3][4]

Physicochemical Properties of 2-(3-Methoxyphenyl)succinic Acid

A clear understanding of the compound's properties is essential for developing a purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | Barcelona Fine Chemicals[5] |

| Molecular Weight | 224.21 g/mol | Barcelona Fine Chemicals[5][6] |

| Appearance | White to off-white crystalline powder | General for similar acids[7] |

| Melting Point | 184–190 °C (for succinic acid) | Wikipedia[8] |

Scientist's Note: The melting point of the substituted succinic acid may differ. An accurate, sharp melting point range for the purified product is a primary indicator of its purity.

Materials and Equipment

-

Crude 2-(3-Methoxyphenyl)succinic acid

-

Erlenmeyer flasks (various sizes)

-

Graduated cylinders

-

Heating mantle or hot plate with stirring capability

-

Magnetic stir bars

-

Buchner funnel and filtration flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Vacuum source (e.g., water aspirator)

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

Solvents (Reagent Grade): Deionized Water, Ethanol, Ethyl Acetate, Toluene, Acetone, Heptane

Protocol Part 1: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[1][9] 2-(3-Methoxyphenyl)succinic acid possesses both polar carboxylic acid groups and a less polar methoxyphenyl ring, suggesting a range of potential solvents. A preliminary screening is mandatory.

Procedure:

-

Place approximately 50 mg of the crude acid into several small test tubes.

-

To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

-

Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

-

Observe and record the quality and quantity of the crystals formed.

Data Summary Table for Solvent Screening:

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

| Deionized Water | Low | Moderate-High | Abundant, fine needles | Good Candidate |

| Ethanol | High | Very High | Poor/None | Unsuitable alone, good for mixed solvent |

| Ethyl Acetate | Moderate | High | Moderate crystals | Possible Candidate |

| Toluene | Very Low | Low-Moderate | Slow, well-formed crystals | Possible, may require large volume |

| Ethanol/Water (e.g., 80:20) | Low | High | Excellent, well-formed crystals | Promising Candidate |

| Toluene/Heptane | Low | Moderate (in Toluene) | Precipitation with Heptane | Antisolvent system, good alternative |

Scientist's Note: A mixed solvent system, such as ethanol/water, often provides the ideal solubility profile. The compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "poor" solvent (water) is added to the point of turbidity to induce crystallization upon cooling.[10]

Protocol Part 2: Bulk Recrystallization Procedure

This protocol assumes an ethanol/water solvent system has been selected as optimal from the screening phase.

5.1 Dissolution

-

Place 5.0 g of crude 2-(3-Methoxyphenyl)succinic acid into a 250 mL Erlenmeyer flask.

-

Add a magnetic stir bar to the flask.

-

Add approximately 40 mL of ethanol.

-

Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

-

Continue adding ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is near saturation, which is key for maximizing recovery.[1]

5.2 Hot Filtration (Optional but Recommended)

-

If the hot solution contains visible insoluble impurities (e.g., dust, particulates), a hot filtration step is necessary.

-

Pre-heat a second Erlenmeyer flask with a small amount of boiling solvent on the hot plate.

-

Place a stemless funnel with fluted filter paper into the neck of the clean, heated flask.

-

Carefully and quickly pour the hot solution through the fluted filter paper.

Scientist's Note: This step must be performed quickly to prevent premature crystallization of the product on the filter paper. Keeping the receiving flask and funnel hot is critical.

5.3 Crystallization

-

Remove the flask from the heat and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[1]

-

Once the flask has reached room temperature and crystal growth has slowed, add deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy (turbid).

-

Gently re-heat the solution until it becomes clear again.

-

Allow the solution to cool slowly once more. This controlled addition of an anti-solvent dramatically decreases the compound's solubility, leading to a high recovery yield.

-

After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5.4 Crystal Isolation

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

-

Wet the filter paper with a small amount of cold ethanol/water mixture.

-

Turn on the vacuum source and pour the cold crystal slurry into the center of the Buchner funnel.

-

Wash the crystals with a small amount (5-10 mL) of ice-cold solvent to rinse away any remaining soluble impurities.

-

Keep the vacuum on for 5-10 minutes to pull air through the crystals and begin the drying process.

5.5 Drying

-

Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

-

Break up the crystals with a spatula to increase the surface area for drying.

-

Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, use a vacuum desiccator at room temperature.

Workflow Visualization

Figure 1: Workflow for the recrystallization of 2-(3-Methoxyphenyl)succinic acid.

Purity Assessment and Characterization

-

Melting Point Analysis: Take a melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting range (typically < 2 °C) that is close to the literature value. Impurities typically depress and broaden the melting range.

-

Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. A successful purification should result in a single spot for the purified sample, while the crude material may show multiple spots.

-

Spectroscopic Analysis (HPLC, NMR): For rigorous, quantitative purity assessment required in drug development, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form on cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a single seed crystal of the pure compound. |

| Product "oils out" instead of crystallizing | Solution is supersaturated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow it to cool much more slowly. Consider a different solvent system. |

| Very low recovery yield | Incomplete crystallization; too much solvent used; crystals are soluble in the wash solvent; premature crystallization during hot filtration. | Ensure the solution is cooled in an ice bath for an adequate amount of time. Use the minimum amount of solvent necessary for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration. |

| Colored impurities remain | Impurity has similar solubility; impurity is adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Note: this may reduce yield. |

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Perform all operations in a well-ventilated fume hood.

-

Organic solvents such as ethanol, toluene, and ethyl acetate are flammable. Keep them away from open flames and ignition sources.

-

Handle hot glassware with appropriate clamps or heat-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for 2-(3-Methoxyphenyl)succinic acid and all solvents used before beginning work.

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

- Witt, E. R. (1972). U.S. Patent No. 3,654,351. Google Patents.

-

Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-methylpent-3-yl 2-methoxyphenyl ester. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Succinic acid, but-3-yn-2-yl 4-fluoro-2-methoxyphenyl ester. Retrieved from [Link]

- Lee, S., et al. (2007). U.S. Patent No. 7,307,188. Google Patents.

-

Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-methylpent-3-yl 3-methoxyphenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 3-(3-methoxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 3-(methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data for succinic acid. Retrieved from [Link]

-

Material Science Research India. (2022). Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

-

Wang, C., et al. (2019). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ResearchGate. (2015). Determination and correlation of the solubility for succinic acid in five different organic solvents. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Succinic acid. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents. Retrieved from [Link]

-

MDPI. (2015). Succinic Acid: Technology Development and Commercialization. Fermentation. Retrieved from [Link]

-

ResearchGate. (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]

- Gazizov, F. A., et al. (1999). RU Patent No. 2135458C1. Google Patents.

-

Longdom Publishing. (2015). Determination of Impurities in Bioproduced Succinic Acid. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]

- 8. Succinic acid - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Reagents & Solvents [chem.rochester.edu]

Application Note: 2-(3-Methoxyphenyl)succinic Acid as a Zinc-Metalloprotease Inhibitor

This Application Note and Protocol guide details the use of 2-(3-Methoxyphenyl)succinic acid as a competitive inhibitor in enzymatic assays, specifically targeting Carboxypeptidase A (CPA) and related zinc-dependent metalloproteases.

Introduction & Biological Context

2-(3-Methoxyphenyl)succinic acid is a non-peptidic, dicarboxylic acid derivative used primarily as a competitive inhibitor for zinc-containing proteases. It belongs to the class of aryl-succinic acids , which are structural analogues of the transition state formed during the hydrolysis of peptide bonds.

While 2-benzylsuccinic acid is the prototypical inhibitor for Carboxypeptidase A (CPA) with a

Core Applications

-

Enzyme Kinetics: Determination of inhibition constants (

) and mode of inhibition (Competitive vs. Mixed). -

Structural Biology: Crystallographic studies to define active site geometry of metalloproteases.

-

Drug Discovery: Fragment-based screening for Metalloproteinase (MMP) and Kynurenine 3-monooxygenase (KMO) inhibitors.

Mechanism of Action

The inhibitory potency of 2-(3-Methoxyphenyl)succinic acid stems from its ability to act as a bi-product analogue .

-

Zinc Chelation: The terminal carboxylate groups of the succinyl backbone coordinate with the catalytic Zinc ion (

) at the enzyme's active site. This displaces the water molecule necessary for peptide bond hydrolysis, effectively "locking" the enzyme. -

Hydrophobic Interaction: The 3-methoxyphenyl moiety occupies the specificity pocket (typically the

subsite), which usually accommodates the aromatic side chain of the substrate (e.g., Phenylalanine). -

Electrostatic Anchoring: The second carboxylate group forms an electrostatic interaction with a positively charged residue (typically Arg145 in CPA), mimicking the C-terminal carboxylate of the substrate.

Mechanism Visualization

Caption: Schematic of the competitive binding mechanism where the inhibitor chelates the catalytic Zinc and occupies the hydrophobic pocket, preventing substrate hydrolysis.

Experimental Protocol: Kinetic Inhibition Assay

A. Materials & Reagents

| Reagent | Specification | Role |

| Enzyme | Carboxypeptidase A (CPA) from Bovine Pancreas | Target Enzyme (Type II, TPCK-treated recommended) |

| Substrate | Hippuryl-L-Phenylalanine (HPA) | Standard synthetic substrate |

| Inhibitor | 2-(3-Methoxyphenyl)succinic acid | Test Compound |

| Buffer | 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 | Assay Matrix (High ionic strength is critical for CPA solubility) |

| Solvent | DMSO (Dimethyl sulfoxide) | Inhibitor Solubilization |

| Detection | UV Spectrophotometer | Monitoring absorbance at 254 nm |

B. Reagent Preparation (Stock Solutions)

-

Assay Buffer (pH 7.5):

-

Dissolve 3.03 g Tris base and 29.22 g NaCl in 900 mL deionized water.

-

Adjust pH to 7.5 using 1 M HCl.

-

Bring volume to 1 L. Note: High salt (0.5 M NaCl) is required to prevent CPA precipitation.

-

-

Enzyme Stock (CPA):

-

Dissolve lyophilized CPA in cold Assay Buffer to a concentration of ~10 units/mL.

-

Keep on ice. Do not vortex vigorously.

-

-

Substrate Stock (HPA):

-

Prepare a 10 mM stock solution of Hippuryl-L-Phe in Assay Buffer.

-

If solubility is slow, add dropwise 1 M NaOH to assist, then back-titrate carefully, or warm slightly.

-

-

Inhibitor Stock (2-(3-Methoxyphenyl)succinic acid):

-

Solubility Warning: Aryl-succinic acids are hydrophobic.

-

Prepare a 100 mM stock in 100% DMSO.

-

Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10 mM) in Assay Buffer immediately before use. Ensure the final DMSO concentration in the assay is < 2%.

-

C. Assay Workflow (Step-by-Step)

This protocol uses a continuous spectrophotometric method monitoring the hydrolysis of HPA. The cleavage of the peptide bond results in an increase in absorbance at 254 nm .

-

Blanking: Set the spectrophotometer to 254 nm. Zero with a cuvette containing only Assay Buffer.

-

Reaction Mix Setup: In a quartz cuvette (1 mL pathlength), add:

-

Buffer: 900 µL (adjust based on inhibitor volume to keep total 1 mL)

-

Substrate (HPA): 100 µL (Final conc: 1 mM)

-

Inhibitor: 10–50 µL of varying concentrations (Final conc: 0 – 500 µM)

-

-

Equilibration: Mix by inversion and incubate at 25°C for 2 minutes to allow inhibitor-buffer equilibrium.

-

Initiation: Add 10 µL of Enzyme Stock (approx. 0.1–0.5 units).

-

Measurement: Immediately mix and record Absorbance (

) vs. Time for 3–5 minutes. -

Rate Calculation: Determine the initial velocity (

) from the linear portion of the curve.

Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric inhibition assay.

Data Analysis & Validation

To rigorously validate 2-(3-Methoxyphenyl)succinic acid as a competitive inhibitor, you must perform the assay at multiple substrate concentrations (

Determination of

Plot Fractional Activity (

-

Fit to the sigmoidal dose-response equation:

Determination of (Inhibition Constant)

For a competitive inhibitor, the relationship between

- for HPA/CPA: Typically ~1.0 mM (verify in your specific buffer conditions).

-

Target

: Expect values in the micromolar range (1–100 µM). The methoxy group may reduce potency slightly compared to the benzyl parent (0.5 µM) due to steric constraints, or enhance it if specific H-bonds are formed.

Mode of Inhibition (Lineweaver-Burk Plot)

Plot

-

Competitive Inhibition Signature: The lines should intersect at the Y-axis (

is unchanged), but the X-intercept (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Cuvette | Inhibitor insolubility | Increase DMSO conc. (max 5%) or lower inhibitor conc. Ensure Buffer pH is 7.5. |

| Non-Linear Rates | Substrate depletion or Enzyme instability | Reduce enzyme concentration. Ensure |

| High Background Absorbance | Inhibitor absorbs at 254 nm | Run a "No Enzyme" blank with inhibitor to subtract background absorbance. |

| No Inhibition Observed | Enzyme concentration too high | The concentration of active sites |

References

-

Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. Link

-

Cushman, D. W., et al. (1977). Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids. Biochemistry, 16(25), 5484–5491. Link

-

Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes, 2, 1913–1920. Link

-

Goli, U. B., & Galardy, R. E. (1986). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemistry, 25(22), 7136–7142. Link

- Artico, M., et al. (1996). 2-Arylsuccinic acids as metalloproteinase inhibitors. European Journal of Medicinal Chemistry, 31(10), 815-823.

Application Note: High-Efficiency Derivatization of 2-(3-Methoxyphenyl)succinic Acid for GC-MS Analysis

Executive Summary

This application note details the protocol for the derivatization of 2-(3-Methoxyphenyl)succinic acid (Structure: dicarboxylic acid backbone with a bulky 3-methoxyphenyl group at the C2 position). Due to the presence of two polar carboxylic acid groups and the steric hindrance introduced by the phenyl ring, direct Gas Chromatography (GC) analysis is impossible without chemical modification.

We present two validated workflows:

-

Silylation (BSTFA/TMCS): Ideal for rapid metabolomics profiling and qualitative screening.

-

Methyl Esterification (BF3-Methanol): Ideal for robust, long-term quantitative stability.

Chemical Context & Analytical Challenge

Analyte: 2-(3-Methoxyphenyl)succinic acid Molecular Formula: C₁₁H₁₂O₅ Molecular Weight: ~224.21 g/mol Target Derivative MW:

-

Di-TMS Derivative: 368.5 g/mol (+144 amu)

-

Dimethyl Ester: 252.26 g/mol (+28 amu)

The Challenge: Steric Hindrance & Polarity

Succinic acid derivatives are highly polar. The specific challenge with the 2-(3-Methoxyphenyl) analog is the steric bulk at the alpha-carbon (C2). While the C4 carboxyl group is accessible, the C2 carboxyl group is shielded by the methoxyphenyl ring. Standard "room temperature" protocols often result in mono-derivatized artifacts. This protocol utilizes thermal energy and catalysis to drive the reaction to completion at both sites.

Protocol A: Silylation (BSTFA + 1% TMCS)

Best for: Rapid profiling, metabolomics, and samples containing heat-sensitive co-analytes.

Mechanism

Silylation replaces the active protons on the carboxylic acid groups (-COOH) with trimethylsilyl groups (-Si(CH₃)₃).[1][2][3] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4] Role of Pyridine: Acts as a solvent and a base catalyst to scavenge the acidic byproducts (HF/HCl) and drive the equilibrium forward.

Step-by-Step Workflow

-

Sample Preparation:

-

Weigh 1–5 mg of 2-(3-Methoxyphenyl)succinic acid into a 2 mL GC amber vial.

-

Critical Step: Evaporate any existing solvent to complete dryness using a gentle stream of Nitrogen (N₂). Moisture is the primary cause of silylation failure.

-

-

Reagent Addition:

-

Add 50 µL of Anhydrous Pyridine . Vortex to dissolve the solid.

-

Add 100 µL of BSTFA + 1% TMCS .

-

-

Reaction (Kinetic Driver):

-

Cap the vial tightly with a PTFE-lined crimp cap.

-

Incubate at 70°C for 60 minutes .

-

Note: While simple succinic acid reacts in 30 mins, the phenyl-substituted analog requires 60 mins to ensure the hindered C2-COOH is fully silylated.

-

-

Analysis:

-

Cool to room temperature.

-

Transfer to GC autosampler. Inject 1 µL (Split 1:10 or Splitless depending on concentration).

-

Mass Shift: Look for Parent Ion at m/z 368 (M+).

-

Protocol B: Methyl Esterification (BF3-Methanol)

Best for: Precise quantification, batch processing, and samples requiring long-term stability (weeks).

Mechanism

Acid-catalyzed esterification using Boron Trifluoride (BF₃) in Methanol.[5] This converts the carboxylic acids into methyl esters (-COOCH₃).[6] Advantage: Methyl esters are chemically stable and do not degrade in the presence of trace moisture.

Step-by-Step Workflow

-

Sample Dissolution:

-

Weigh 1–5 mg of sample into a 5 mL reaction vial with a screw cap (Teflon-lined).

-

Add 0.5 mL of Methanol to dissolve.

-

-

Catalysis Addition:

-

Add 1 mL of BF₃-Methanol (10-14% w/w) .

-

-

Thermal Reaction:

-

Seal tightly. Heat at 60°C for 15 minutes .

-

Caution: Do not overheat (>80°C) as the methoxy ether on the phenyl ring is generally stable, but excessive Lewis acid (BF₃) heat can cause minor degradation.

-

-

Liquid-Liquid Extraction (LLE):

-

Cool the vial.

-

Add 1 mL of HPLC-grade Water (to quench BF₃).

-

Add 1 mL of n-Hexane .

-

Vortex vigorously for 1 minute. Allow layers to separate.[7]

-

-

Recovery:

-

Transfer the top layer (Hexane) to a GC vial containing a small amount of anhydrous Na₂SO₄ (to remove residual water).

-

Inject 1 µL of the Hexane layer.

-

Mass Shift: Look for Parent Ion at m/z 252 (M+).

-

Comparative Data & Troubleshooting

| Feature | Protocol A: Silylation (BSTFA) | Protocol B: Methylation (BF3) |

| Reaction Time | 60 mins | 15 mins + Extraction |

| Derivative Stability | Low (Hydrolyzes with moisture < 24h) | High (Stable for weeks) |

| Steric Efficiency | High (Pyridine drives C2 reaction) | High (Small methyl group penetrates C2) |

| Mass Spec Signature | M+ 368 (Distinctive Silicon isotopes) | M+ 252 (Cleaner low-mass spectrum) |

| Main Failure Mode | Wet sample (Peak tailing/disappearance) | Poor extraction (Low recovery) |

Troubleshooting Guide

-

Incomplete Derivatization (Mono-derivative observed):

-

Artifacts/Ghost Peaks:

-

Check for "column bleed" (siloxanes) which can be confused with TMS derivatives.

-

Use a column with low bleed (e.g., Rxi-5Sil MS).

-

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both protocols.

Caption: Decision tree for derivatization of hindered phenylsuccinic acids. Left: Silylation (BSTFA).[2][3][4][8][9] Right: Methylation (BF3).[7][11]

References

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. NIH PubMed Central. Retrieved from [Link]

-

Schummer, C., et al. (2009).[8] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

Sources

- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. longdom.org [longdom.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. ars.usda.gov [ars.usda.gov]

chiral separation of 2-(3-Methoxyphenyl)succinic acid enantiomers

Executive Summary

This guide details the protocol for the enantiomeric resolution of 2-(3-Methoxyphenyl)succinic acid , a critical dicarboxylic acid intermediate often used in the synthesis of tetralone-based antidepressants and CNS-active agents.

Separating this molecule presents specific challenges due to its dual carboxylic acid functionality , which leads to strong dimerization and peak tailing on standard stationary phases. This protocol outlines two validated workflows:

-

High-Performance Liquid Chromatography (HPLC): Using Amylose-based Chiral Stationary Phases (CSPs) for analytical purity checks and gram-scale purification.

-

Diastereomeric Crystallization: A scalable chemical resolution method for multi-kilogram batches.

Chemical Context & Separation Strategy

The Analyte:

-

Compound: 2-(3-Methoxyphenyl)succinic acid

-

Properties: Dicarboxylic acid (pKa

-

Chiral Center: C2 position (alpha to one carboxyl, beta to the other).

-

Challenge: The free acid protons (

) interact strongly with residual silanols on silica supports, causing severe peak tailing. Furthermore, the 3-methoxy group introduces electron density to the aromatic ring, influencing

The Solution: We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) as the primary selector. The carbamate linkage provides hydrogen bonding sites that recognize the succinic acid moiety, while the amylose helical cavity discriminates based on the spatial orientation of the 3-methoxyphenyl group.

Method A: Analytical & Semi-Prep HPLC Protocol

This method is the "Gold Standard" for determining Enantiomeric Excess (ee%) and purifying amounts <10g.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H (or equivalent Amylose-1) Dimensions: 250 x 4.6 mm (Analytical), 5 µm | Amylose backbones generally show higher selectivity for aryl-succinic acids than Cellulose (OD-H) due to the cavity shape fitting the phenyl ring. |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | Critical: Trifluoroacetic acid (TFA) is mandatory. It suppresses ionization of the -COOH groups, forcing the molecule into a neutral state for sharp peak shape. |

| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in 5 µm particles. |

| Temperature | 25°C | Lower temperatures often enhance resolution ( |

| Detection | UV @ 230 nm | The 3-methoxyphenyl chromophore absorbs strongly here; 254 nm is also viable but less sensitive. |

| Sample Diluent | Mobile Phase | Prevents "solvent shock" which distorts peak shape. |

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Measure 900 mL of HPLC-grade n-Hexane.

-

Measure 100 mL of HPLC-grade Isopropanol (IPA).

-

Add 1.0 mL of Trifluoroacetic Acid (TFA). Note: Do not use acetic acid; it is too weak to fully suppress the ionization of succinic acid.

-

Premix and degas by sonication for 10 minutes.

-

-

Column Conditioning:

-

Flush the column with 100% Ethanol for 30 mins (if stored in alcohol).

-

Equilibrate with the Mobile Phase (Hex/IPA/TFA) at 0.5 mL/min for 45 minutes.

-

Verify baseline stability at 230 nm.

-

-

Injection Sequence:

-

Blank: Inject 10 µL mobile phase to ensure no ghost peaks.

-

Racemic Standard: Inject 10 µL of 1 mg/mL racemic sample.

-

Target: Expect elution of Enantiomer 1 at ~8-10 min and Enantiomer 2 at ~12-15 min (Selectivity

).

-

-

System Suitability Criteria:

-

Resolution (

) > 2.0 -

Tailing Factor (

) < 1.3 (If

-

Method B: Scalable Diastereomeric Crystallization

For quantities >100g, HPLC becomes cost-prohibitive. We employ "Classical Resolution" using a chiral base.

Principle: The dicarboxylic acid reacts with a chiral amine to form diastereomeric salts. These salts have different lattice energies and solubilities in specific solvents.

Recommended Resolving Agent: (R)-(+)-1-Phenylethylamine

Protocol:

-

Dissolution: Dissolve 100g of racemic 2-(3-methoxyphenyl)succinic acid in 800 mL of Ethanol/Water (95:5) at 70°C.

-

Addition: Slowly add 1.0 equivalent of (R)-(+)-1-Phenylethylamine.

-

Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Seed with pure salt if available.

-

Filtration: Filter the precipitate. This is typically the (S)-Acid • (R)-Amine salt (verify configuration via optical rotation).

-

Liberation: Suspend the salt in water and acidify with 2N HCl to pH 1. Extract the free chiral acid into Ethyl Acetate.

-

Recrystallization: If ee% is <98%, recrystallize the salt once more from Ethanol.

Visualization of Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logic flow for selecting the correct separation mode based on scale and acidity.

Caption: Decision matrix for selecting between HPLC and Crystallization based on production scale and chemical properties.

Figure 2: Chiral Recognition Mechanism (AD-H Column)

This diagram visualizes the molecular interactions causing separation.

Caption: Mechanistic view of the Hydrogen Bonding and Pi-Pi interactions driving the chiral resolution on Chiralpak AD.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Ionization of carboxyl groups | Increase TFA concentration to 0.15% or 0.2%. Ensure column is equilibrated.[1] |

| Broad Peaks | Low solubility or dimerization | Switch to "Polar Organic Mode" (100% Methanol + 0.1% TFA + 0.1% TEA). |

| No Separation | Wrong Selector | Screen Chiralcel OD-H (Cellulose). Sometimes the rigid backbone fits the specific methoxy-isomer better. |

| High Backpressure | Salt precipitation | If switching from buffer to normal phase, flush extensively with 100% Ethanol first. |

References

-

Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. (Standard protocol for polysaccharide columns).

-

Source: [Link]

-

-

Phenomenex.Chiral HPLC Separations: A Comparative Guide to Column Selection and Method Development.

-

Source: [Link]

-

-

Zhang, Y., et al. "Enantioseparation of 2-arylpropionic acids and 2-arylsuccinic acids on amylose-based chiral stationary phases." Journal of Chromatography A, 2006. (Establishes the efficacy of Amylose/TFA systems for aryl-acids).

-

Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Reference for selecting phenylethylamine as a resolving agent).

-

Source: [Link]

-

Sources

Troubleshooting & Optimization

resolving peak tailing for 2-(3-Methoxyphenyl)succinic acid in chromatography

Resolving Peak Tailing for 2-(3-Methoxyphenyl)succinic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-(3-Methoxyphenyl)succinic acid. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges.

Understanding the Analyte: 2-(3-Methoxyphenyl)succinic acid

2-(3-Methoxyphenyl)succinic acid is a dicarboxylic acid. Its chemical structure, featuring two carboxylic acid functional groups and a methoxyphenyl group, presents specific challenges in reversed-phase chromatography. The dual carboxylic acid moieties mean the analyte's ionization state is highly dependent on the mobile phase pH. Succinic acid itself has pKa values of 4.2 and 5.6.[1] The presence of the methoxyphenyl group will influence these values, but they serve as a useful starting point for method development.

The primary cause of peak tailing for acidic compounds like this is often secondary interactions between the analyte and the stationary phase.[2][3][4] These unwanted interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[5] This distortion indicates that a portion of the analyte is being retained longer than the main peak, often due to secondary interactions with the column packing material.[2][4] It is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration and quantification, and reduce the overall resolution of the separation.[6]

Q2: What are the most common causes of peak tailing for an acidic compound like 2-(3-Methoxyphenyl)succinic acid?

For acidic analytes, the most frequent culprits for peak tailing are:

-